molecular formula C16H13Cl2FO3 B4225914 2-fluorophenyl 3,5-dichloro-4-propoxybenzoate

2-fluorophenyl 3,5-dichloro-4-propoxybenzoate

Cat. No.: B4225914
M. Wt: 343.2 g/mol
InChI Key: LCSLQNBQTQTAII-UHFFFAOYSA-N
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Description

2-Fluorophenyl 3,5-dichloro-4-propoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group, dichlorophenyl group, and a propoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorophenyl 3,5-dichloro-4-propoxybenzoate typically involves the esterification of 3,5-dichloro-4-propoxybenzoic acid with 2-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoate moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3,5-dichloro-4-propoxybenzoic acid.

    Reduction: Formation of 2-fluorophenyl 3,5-dichloro-4-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Fluorophenyl 3,5-dichloro-4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluorophenyl 3,5-dichloro-4-propoxybenzoate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The propoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

  • 2-Fluorophenyl 3,5-dichlorobenzoate
  • 2-Fluorophenyl 4-propoxybenzoate
  • 3,5-Dichloro-4-propoxybenzoic acid

Comparison: 2-Fluorophenyl 3,5-dichloro-4-propoxybenzoate is unique due to the combination of its substituents, which confer distinct chemical and physical properties. Compared to 2-fluorophenyl 3,5-dichlorobenzoate, the presence of the propoxy group in the former enhances its hydrophobicity and potential interactions with lipid membranes. In contrast, 2-fluorophenyl 4-propoxybenzoate lacks the dichloro substitution, which may affect its reactivity and stability. The comparison highlights the importance of specific substituent patterns in determining the compound’s behavior and applications.

Properties

IUPAC Name

(2-fluorophenyl) 3,5-dichloro-4-propoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2FO3/c1-2-7-21-15-11(17)8-10(9-12(15)18)16(20)22-14-6-4-3-5-13(14)19/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSLQNBQTQTAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)OC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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